3-Chloro-2-(2-methoxyethoxy)benzaldehyde
Description
3-Chloro-2-(2-methoxyethoxy)benzaldehyde is an aromatic aldehyde featuring a chlorine substituent at the 3-position and a 2-methoxyethoxy group at the 2-position of the benzene ring. This compound is of interest in organic synthesis due to its reactive aldehyde group and the electron-donating effects of the methoxyethoxy substituent, which modulate its electronic and steric properties. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for heterocyclic compounds and metal complexes .
Properties
IUPAC Name |
3-chloro-2-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-5-6-14-10-8(7-12)3-2-4-9(10)11/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWZSXEVCIDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methoxyethoxy)benzaldehyde typically involves the introduction of the chloro and methoxyethoxy groups onto a benzaldehyde precursor. One common method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions often involve the use of transition metal catalysts such as palladium, which facilitate the cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methoxyethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-(2-methoxyethoxy)benzoic acid.
Reduction: 3-Chloro-2-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methoxyethoxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chloro and methoxyethoxy groups can influence the reactivity and selectivity of these reactions by affecting the electronic properties of the benzene ring.
Comparison with Similar Compounds
3-Chloro-2-Methoxybenzaldehyde
- Structure : Chlorine (3-position), methoxy (2-position).
- Molecular Weight : 170.59 g/mol .
- Synthesis : Yield of 51% via literature methods, producing a clear oily liquid .
- However, the absence of an ethoxy chain limits solubility in polar solvents.
4-Methoxy-3-(2-methoxyethoxy)benzaldehyde
- Structure : Methoxy (4-position), methoxyethoxy (3-position).
- Key Differences: Positional isomerism alters electronic effects on the aromatic ring.
5-Chloro-2-hydroxy-3-methylbenzaldehyde
- Structure : Chlorine (5-position), hydroxy (2-position), methyl (3-position).
- Molecular Formula : C₈H₇ClO₂ .
- Key Differences: The hydroxy group introduces hydrogen-bonding capability, increasing polarity and acidity (pKa ~8–10) compared to the non-ionizable methoxyethoxy group. This impacts solubility in aqueous systems and reactivity in metal coordination .
Solubility and Reactivity Trends
| Compound | Solubility Profile | Reactivity in Aldehyde Reactions |
|---|---|---|
| 3-Chloro-2-(2-methoxyethoxy)benzaldehyde | High in polar aprotic solvents (DMF, DMSO) | Moderate; steric hindrance from ethoxy chain slows nucleophilic attack |
| 3-Chloro-2-Methoxybenzaldehyde | Moderate in ethers, low in water | High; minimal steric bulk facilitates condensation |
| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | Low in organic solvents, moderate in alcohols | High; hydroxy group participates in hydrogen bonding and tautomerism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
